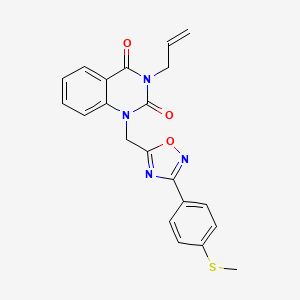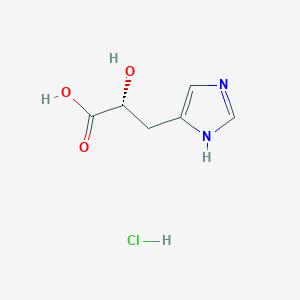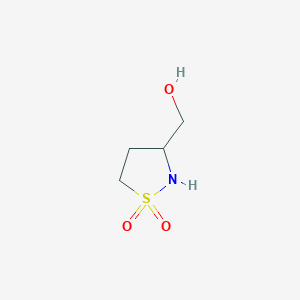
3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
An allylation reaction can be performed using allyl bromide and a suitable base to introduce the allyl group into the structure.
Oxadiazole Ring Formation
The oxadiazole moiety can be synthesized through the reaction of a suitable hydrazide with carbon disulfide, followed by cyclization under oxidative conditions.
Coupling Reactions
The final step often involves coupling the oxadiazole derivative with the quinazoline core under basic conditions, utilizing palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods: : For industrial-scale production, optimized processes involving high-yield synthetic routes, cost-effective reagents, and robust reaction conditions are implemented. These often require the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps:
Formation of the Quinazoline Core
Starting from anthranilic acid, the core quinazoline structure can be formed through a series of condensation reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield amino derivatives.
Substitution
Substitution reactions can occur at various positions of the compound, particularly involving the allyl and oxadiazole groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Catalytic hydrogenation with palladium on carbon
Substitution: : Halogenating agents, Grignard reagents
Major Products
Sulfoxides and sulfones from oxidation
Amino derivatives from reduction
Various substituted derivatives from electrophilic or nucleophilic substitution
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology
It can be used as a precursor or intermediate in the synthesis of biologically active molecules with potential therapeutic applications.
Medicine
Preliminary studies suggest its potential in developing anti-cancer agents, thanks to its ability to interact with specific cellular targets.
Industry
The material properties of the compound, such as thermal stability and reactivity, make it useful in the development of novel polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with various enzymes and receptors in the body, potentially inhibiting or modulating their activity. For instance, it might act as an inhibitor of specific kinases or enzymes involved in cancer cell proliferation.
Pathways Involved
Signal transduction pathways, such as those involving kinase activity, are likely affected by this compound, leading to altered cellular responses and potential therapeutic effects.
Comparison with Similar Compounds
Unique Features
Similar Compounds
4-(4-methylthio)phenyl)-3-(quinazolin-2-ylmethyl)-1,2,4-oxadiazole: : Similar in structure but lacks the allyl group.
3-(4-(methylthio)phenyl)-5-methyl-1,2,4-oxadiazole: : Similar oxadiazole core but different substitutions.
The unique blend of structural components in 3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione sets it apart from its peers, offering a wide range of applications and reactivity profiles.
Properties
IUPAC Name |
1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)14-8-10-15(29-2)11-9-14/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKQCJMKWPDBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate](/img/structure/B2856436.png)
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2856437.png)


![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

![2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B2856452.png)
![2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2856455.png)


